molecular formula C14H11BrO B1278745 2-Bromo-4'-methylbenzophenone CAS No. 67104-64-7

2-Bromo-4'-methylbenzophenone

Cat. No. B1278745
CAS RN: 67104-64-7
M. Wt: 275.14 g/mol
InChI Key: PGNXIGKGMHOQCA-UHFFFAOYSA-N
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Description

2-Bromo-4'-methylbenzophenone is a brominated organic compound that is related to various bromophenol derivatives. While the specific compound is not directly studied in the provided papers, there are several related compounds and reactions that can give insights into its chemical behavior and synthesis. Bromophenols are a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicine and materials science .

Synthesis Analysis

The synthesis of bromophenol derivatives often involves halogenation reactions, where bromine atoms are introduced into organic molecules. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification . Similarly, the synthesis of 2-bromobenzofurans from 2-(gem-dibromovinyl)phenols involves an intramolecular cyclization catalyzed by trace amounts of copper . These methods could potentially be adapted for the synthesis of 2-Bromo-4'-methylbenzophenone by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives can be characterized using various spectroscopic techniques, such as FT-IR, UV-Vis, and NMR, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to optimize the geometry of these compounds and to predict their electronic properties . The molecular structure of 2-Bromo-4'-methylbenzophenone would likely be analyzed using similar methods to determine its conformation and electronic distribution.

Chemical Reactions Analysis

Bromophenol derivatives can participate in various chemical reactions, including nucleophilic aromatic substitution, as seen in the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines . The presence of a bromine atom on the aromatic ring can facilitate such reactions due to its electron-withdrawing nature. The reactivity of 2-Bromo-4'-methylbenzophenone would be influenced by the bromine atom and the methyl substituent, which could affect its electrophilic and nucleophilic reaction pathways.

Physical and Chemical Properties Analysis

The physical properties of bromophenol derivatives, such as melting points and densities, can be determined experimentally. For example, polymorphism studies of 4-bromobenzophenone revealed different melting points and densities for its polymorphs . The chemical properties, including reactivity and stability, can be influenced by the presence of bromine atoms and other functional groups. Theoretical calculations, such as those involving molecular electrostatic potential (MEP) and Fukui function (FF), can provide additional insights into the chemical behavior of these compounds .

Scientific Research Applications

Bromophenol Derivatives and Algal Research

Research has explored bromophenol derivatives, including compounds similar to 2-Bromo-4'-methylbenzophenone, isolated from red algae like Rhodomela confervoides. These compounds were studied for their structures and potential applications, although they showed inactivity against several human cancer cell lines and microorganisms (Zhao et al., 2004).

Chemical Synthesis and Organic Intermediates

The synthesis of various benzophenone derivatives, including those related to 2-Bromo-4'-methylbenzophenone, has been researched, particularly in the context of creating valuable organic intermediates. For example, the preparation of 2-(bromomethyl)benzophenone, a related compound, was studied for its conversion into naphthalene derivatives, which are crucial in chemical synthesis (Faragher & Gilchrist, 1976).

Oxidative Bromination in Synthesis

In the context of synthetic chemistry, oxidative bromination processes have been developed to create intermediates like 2-bromo-4-methylphenol, which are structurally related to 2-Bromo-4'-methylbenzophenone. These processes are significant for manufacturing various organic compounds (Mukhopadhyay et al., 1999).

Photodynamic Therapy and Photosensitizers

Research in photodynamic therapy has identified compounds structurally similar to 2-Bromo-4'-methylbenzophenone, such as zinc phthalocyanine derivatives, which have potential applications in cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).

Electrochemical Reduction in Organic Chemistry

The electrochemical reduction of compounds like 4-methylbenzophenone, related to 2-Bromo-4'-methylbenzophenone, has been studied. This research is pivotal in understanding the mechanisms of electroreduction in organic molecules, offering insights into asymmetric inductions in chemical reactions (Schwientek et al., 1999).

Environmental and Thermal Studies

Studies have also focused on the thermal degradation and environmental behavior of bromophenol derivatives. These investigations are crucial for understanding the environmental impact and stability of these compounds under different conditions (Evans & Dellinger, 2005).

Safety And Hazards

2-Bromo-4’-methylbenzophenone may cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(2-bromophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNXIGKGMHOQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450592
Record name 2-BROMO-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4'-methylbenzophenone

CAS RN

67104-64-7
Record name 2-BROMO-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JF Bunnett, DS Connor, KJ O'Reilly - The Journal of Organic …, 1979 - ACS Publications
… 2-Bromo-4-methylbenzophenone was synthesized after DeTar and Relyea.16 2-Bromo-4-… The resulting 2-bromo-4-methylbenzophenone was crystallized from 95% ethanol; mp 41-42 C…
Number of citations: 13 pubs.acs.org
DLF DeTar, DI Relyea - Journal of the American Chemical Society, 1956 - ACS Publications
… reactive toward the halogen abstraction step,4 and the relatively high yield of pure 2-bromo-4'-methylbenzophenone and the absence of the isomeric 2-bromo-4-methylbenzophenone …
Number of citations: 20 pubs.acs.org
CGM Janssen, PM Van Lier, HM Buck… - The Journal of Organic …, 1979 - ACS Publications
… 2-Bromo-4-methylbenzophenone was synthesized after DeTar and Relyea.16 2-Bromo-4-… The resulting 2-bromo-4-methylbenzophenone was crystallized from 95% ethanol; mp 41-42 C…
Number of citations: 5 pubs.acs.org
WE Bachmann - Journal of the American Chemical Society, 1932 - ACS Publications
… This compound was prepared from 2-bromo-4'-methylbenzophenone by the Ullmann reaction. … of 2-bromo-4'-methylbenzophenone and 5 g. of copper powder was heated with stirring at …
Number of citations: 18 pubs.acs.org
DI Relyea - 1954 - search.proquest.com
Bachelor of Science in Chemistry Page 1 A STUDY OF THE MECHANTSMS OF SCME REACTIONS OF DIAZOTTZED 2-AMINO-lt-METHYLEENZOPHENONE by Douglas Irving Relyea …
Number of citations: 0 search.proquest.com
B Skillinghaug, C Skold, J Rydfjord… - The Journal of …, 2014 - ACS Publications
A fast and efficient protocol for the palladium(II)-catalyzed production of aryl ketones from sodium arylsulfinates and various organic nitriles under controlled microwave irradiation has …
Number of citations: 69 pubs.acs.org
K Kobayashi, K Hashimoto, T Ukon, S Fukamachi… - …, 2008 - thieme-connect.com
… This compound was prepared from 2-bromo-4-methylbenzophenone [7] and CuCN under the conditions reported by Friedman et al. [11] Yield: 61%; white solid; mp 53-55 C (hexane-…
Number of citations: 3 www.thieme-connect.com
MJ Rashkin - 2004 - search.proquest.com
There is still debate about the factors that contribute to aromatic interactions. Herein I present investigations into aromatic interactions in water and organic solvent. We measured the …
Number of citations: 2 search.proquest.com
ADA Al-Aruri - 1981 - etheses.dur.ac.uk
Kinetic and equilibrium measurements have been made for σ-adduct formation from propoxide ions in propan-1-ol with 1,3,5-trinitrobenzene and a series of l-propoxy-2,4-dinitro-6-x-…
Number of citations: 6 etheses.dur.ac.uk
K Inamoto, M Katsuno, T Yoshino, Y Arai, K Hiroya… - Tetrahedron, 2007 - Elsevier
… The solvent was evaporated and the residue was purified by silica gel column chromatography [hexane–ethyl acetate (4:1)] to give 2-bromo-4-methylbenzophenone (1h) (0.58 g, 91%) …
Number of citations: 125 www.sciencedirect.com

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